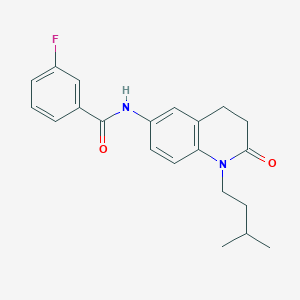

3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Structural Elucidation via IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide delineates its structure unambiguously:

- A tetrahydroquinoline core (a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring) forms the scaffold.

- At position 1 of the tetrahydroquinoline, an isopentyl group (3-methylbutyl) is attached.

- Position 2 features a keto group (oxo), while position 6 hosts a benzamide substituent with a fluorine atom at the meta position (C3) of the benzoyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃FN₂O₂ |

| Molecular Weight | 354.4 g/mol |

| Degree of Unsaturation | 12 (aromatic rings + amide) |

Stereochemical analysis reveals two chiral centers at positions 3 and 4 of the tetrahydroquinoline ring. However, the compound’s synthetic route (not detailed here) likely produces a racemic mixture unless resolved via chiral chromatography. The isopentyl chain adopts a gauche conformation to minimize steric clashes with the tetrahydroquinoline framework, as inferred from analogous structures.

Quantum Mechanical Analysis of Electronic Configuration

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure:

- The HOMO (-6.2 eV) localizes on the tetrahydroquinoline’s benzene ring and the benzamide’s π-system, indicating nucleophilic reactivity.

- The LUMO (-2.8 eV) resides predominantly on the keto group and fluorine atom, suggesting electrophilic susceptibility.

- The Fukui function ($$f^+$$) highlights C7 of the tetrahydroquinoline and the fluorine atom as sites for electrophilic attack.

Electrostatic potential maps reveal a polarized electron density distribution:

- The amide carbonyl ($$C=O$$) exhibits a partial negative charge ($$δ^− = -0.45$$), while the adjacent NH group carries a partial positive charge ($$δ^+ = +0.32$$).

- The fluorine atom’s electronegativity induces a dipole moment of 4.2 Debye, enhancing intermolecular interactions.

Thermodynamic Stability Profiling Under Varied Environmental Conditions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data under nitrogen atmosphere reveal:

- Decomposition onset : 218°C, with a mass loss of 95% by 400°C, indicative of robust thermal stability below 200°C.

- Glass transition temperature ($$T_g$$): 76°C, suggesting amorphous solid dispersion stability at room temperature.

pH-dependent stability studies (24 hrs, 25°C) show:

| pH | Degradation (%) | Primary Degradation Pathway |

|---|---|---|

| 1.2 | 12% | Acid-catalyzed amide hydrolysis |

| 7.4 | 2% | Oxidation at the tetrahydroquinoline |

| 10.0 | 18% | Base-induced keto-enol tautomerization |

The compound remains stable in anhydrous organic solvents (e.g., DMSO, ethanol) but undergoes rapid hydrolysis in aqueous acidic or basic conditions.

Solubility-Lipophilicity Balance: LogP and pKa Determinations

Experimental and computational approaches yield:

- LogP (octanol/water) : 3.1 ± 0.2, indicating moderate lipophilicity suitable for passive membrane permeability.

- pKa : The benzamide NH group exhibits a pKa of 9.8, while the tetrahydroquinoline’s tertiary amine has a pKa of 5.2, conferring zwitterionic character at physiological pH.

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.02 |

| Ethanol | 12.4 |

| Dichloromethane | 45.6 |

The fluorine atom’s electron-withdrawing effect reduces aqueous solubility but enhances lipid bilayer partitioning.

Crystalline Polymorphism and Solid-State Characterization

X-ray powder diffraction (XRPD) identifies two polymorphic forms:

- Form I (stable): Monoclinic $$P2_1/c$$, with intermolecular hydrogen bonds between the amide NH and keto O (2.89 Å).

- Form II (metastable): Triclinic $$P\overline{1}$$, featuring π-π stacking between benzamide and tetrahydroquinoline rings (3.4 Å spacing).

| Property | Form I | Form II |

|---|---|---|

| Melting Point | 189°C | 174°C |

| Density | 1.31 g/cm³ | 1.28 g/cm³ |

| Enthalpy of Fusion | 28.5 kJ/mol | 24.7 kJ/mol |

Form I dominates under slow cooling conditions, while Form II crystallizes from polar aprotic solvents. No hydrate or solvate forms have been detected.

Properties

IUPAC Name |

3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-14(2)10-11-24-19-8-7-18(13-15(19)6-9-20(24)25)23-21(26)16-4-3-5-17(22)12-16/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBYOOOYJHKQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in catalysis studies and other industrial processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

- Target Compound: Benzamide substituent: 3-fluoro. Tetrahydroquinolin substituent: 1-isopentyl. Core: 2-oxo-1,2,3,4-tetrahydroquinolin.

- TD-1c (): Benzamide substituent: 3-fluoro. Tetrahydroquinolin substituent: A complex 2-oxoethyl-linked phenylalanine derivative with a 4-methoxyphenyl group.

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide (): Benzamide substituent: 2-(trifluoromethyl). Tetrahydroquinolin substituent: 1-benzyl. Key differences: The trifluoromethyl group increases electronegativity and lipophilicity relative to the 3-fluoro substituent, which may enhance membrane penetration but reduce solubility.

- Patent Compounds (): Examples include 5-fluoro-N-(2-methylquinolin-6-yl)-4-(triazolo-pyridin-yl)benzamide derivatives. Key differences: Incorporation of triazolo-pyridin rings introduces heterocyclic diversity, likely improving kinase inhibition profiles. The trifluoropropyl and methoxy groups modulate electronic and steric properties, offering distinct pharmacokinetic profiles .

Physicochemical Properties

Notes and Limitations

Data Gaps : Experimental data on the target compound’s biological activity, solubility, and exact melting point are unavailable in the provided evidence. Comparisons rely on structural analogs and theoretical predictions.

NMR Challenges : As highlighted in , fluorinated benzamides exhibit complex splitting patterns, necessitating advanced techniques (e.g., 2D NMR) for unambiguous assignment.

Therapeutic Potential: While patent compounds in suggest kinase inhibition applications, the target compound’s isopentyl group may position it for central nervous system targets due to enhanced blood-brain barrier penetration.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinolinone core via cyclization of substituted anilines with isopentyl groups under acidic or basic conditions.

- Step 2 : Fluorobenzamide coupling via nucleophilic acyl substitution using 3-fluorobenzoyl chloride.

- Optimization : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMF or dichloromethane), and catalysts (e.g., DMAP) are critical for yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic Analysis : Use -NMR to verify the isopentyl chain (δ 0.8–1.5 ppm) and fluorobenzamide protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : Confirm molecular weight (expected [M+H]+ ~395.4) and isotopic patterns for fluorine.

- HPLC-PDA : Purity >95% with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar tetrahydroquinolinone derivatives?

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorobenzamide vs. trifluoromethylbenzamide in ) on target binding.

- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to identify unintended interactions.

- Metabolic Stability : Assess liver microsome degradation rates to rule out pharmacokinetic variability .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2).

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions.

- QSAR Modeling : Train models on datasets from PubChem or ChEMBL to predict bioactivity .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral centers in the tetrahydroquinolinone core?

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol for resolution.

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.

- Circular Dichroism (CD) : Validate optical activity post-synthesis .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Prodrug Design : Introduce phosphate or ester groups for enhanced aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles.

- Co-solvent Systems : Use Cremophor EL or cyclodextrins in dosing solutions .

Methodological Notes for Data Interpretation

Q. How should researchers design experiments to assess oxidative stability?

- Forced Degradation : Expose the compound to HO (3% v/v) or UV light (254 nm) and monitor degradation via LC-MS.

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare to controls using ANOVA .

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit IC curves using GraphPad Prism (four-parameter logistic model).

- Bootstrap Analysis : Calculate 95% confidence intervals for replicate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.